ethyl2-(5-amino-1H-1,2,4-triazol-3-yl)acetatehydrochloride
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Overview
Description
Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the triazole attacks the carbon atom of the bromoacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding triazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced triazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring, depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives, which can be used in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can also be used as a probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with triazole moieties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride is primarily based on its ability to interact with various molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound that serves as a precursor for many triazole derivatives.
3-Amino-1,2,4-triazole: Similar to ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride but lacks the ethyl ester group.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with different functional groups attached to the triazole ring
Uniqueness
Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride is unique due to the presence of both the ethyl ester and amino groups, which provide it with distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C6H11ClN4O2 |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-2-12-5(11)3-4-8-6(7)10-9-4;/h2-3H2,1H3,(H3,7,8,9,10);1H |
InChI Key |
WWZWYVFUSSBVQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)N.Cl |
Origin of Product |
United States |
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